molecular formula C30H26N4O2S B11991768 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11991768
M. Wt: 506.6 g/mol
InChI Key: GSJXMPYUIYPXAQ-ZCTHSVRISA-N
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Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol. This reaction forms the intermediate compound, which is then reacted with hydrazine hydrate to yield the final product

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C30H26N4O2S

Molecular Weight

506.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H26N4O2S/c35-29(33-31-19-25-14-9-15-26(18-25)36-21-24-12-5-2-6-13-24)22-37-30-32-27-16-7-8-17-28(27)34(30)20-23-10-3-1-4-11-23/h1-19H,20-22H2,(H,33,35)/b31-19+

InChI Key

GSJXMPYUIYPXAQ-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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